molecular formula C7H9ClN6 B15297394 1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B15297394
M. Wt: 212.64 g/mol
InChI Key: ZBWCGHMUPCTATG-UHFFFAOYSA-N
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Description

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of hydrazine derivatives with nitriles can yield triazoles, which can then be further functionalized to introduce the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is unique due to its specific combination of pyrimidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

(1-pyrimidin-2-yl-1,2,4-triazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H8N6.ClH/c8-4-6-11-5-13(12-6)7-9-2-1-3-10-7;/h1-3,5H,4,8H2;1H

InChI Key

ZBWCGHMUPCTATG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=NC(=N2)CN.Cl

Origin of Product

United States

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